molecular formula C11H18Cl2N4O B3012603 3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride CAS No. 2490402-42-9

3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride

Cat. No.: B3012603
CAS No.: 2490402-42-9
M. Wt: 293.19
InChI Key: AJEUMYLDETWWJW-UHFFFAOYSA-N
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Description

3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride is a chemically sophisticated small molecule of significant interest in pharmaceutical and medicinal chemistry research. Its structure incorporates a piperidine ring, a pivotal scaffold found in more than twenty classes of approved pharmaceuticals, and a multifunctional pyridine-2-carboxamide moiety. The piperidine ring is a cornerstone in drug discovery, present in compounds ranging from antipsychotics and analgesics to renin inhibitors and Protein Kinase B (PKB/Akt) antagonists. The dihydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for in vitro and in vivo experimental applications. This compound is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH/c12-8-1-2-9(15-10(8)11(13)16)7-3-5-14-6-4-7;;/h1-2,7,14H,3-6,12H2,(H2,13,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEUMYLDETWWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=C(C=C2)N)C(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through various cyclization and annulation reactions.

    Final Assembly: The final step involves the coupling of the piperidine and pyridine rings, followed by the introduction of the amino and carboxamide groups. This can be achieved through standard amination and acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

The compound is utilized in several key areas:

Drug Development

3-Amino-6-piperidin-4-ylpyridine-2-carboxamide; dihydrochloride serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance therapeutic efficacy. For example, it has been investigated for its potential as an Axl inhibitor, which plays a role in cancer treatment by targeting specific pathways involved in tumor growth and metastasis .

Biological Studies

The compound is employed in biological research to assess its effects on various biological systems. Notably:

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against multi-drug resistant strains .
  • Antitumor Properties : Studies indicate that modifications to the piperidine ring can enhance cytotoxicity against cancer cell lines, highlighting its potential as a lead compound for developing new anticancer agents .

Material Synthesis

This compound is also used in synthesizing advanced materials, such as polymers and nanomaterials, due to its unique chemical structure that can be tailored for specific physical properties .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated significant antibacterial activity against resistant strains, suggesting its utility in developing new antibiotics .

Investigation into Antitumor Properties

Another research project focused on the antitumor properties of piperidine derivatives found that certain modifications enhance cytotoxicity against cancer cell lines. This study emphasized the importance of structural optimization for improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-Amino-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyridine-Piperidine Derivatives
  • N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride (): Structure: Piperidin-3-yl group at pyridine position 6, dimethylamine at position 2. Key Difference: Lacks the carboxamide and amino groups of the target compound, which may reduce hydrogen-bonding capacity and affect target binding . Application: Not specified, but similar amines are often intermediates in drug synthesis.
  • Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (): Structure: Methyl ester at position 3, methylaminomethyl group at position 5. Key Difference: Ester and methylaminomethyl substituents instead of carboxamide and piperidinyl groups. Application: Versatile building block for pharmaceuticals and materials science .
Piperidine-Carboxamide Derivatives
  • 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (): Structure: Piperidine-4-carboxamide linked to a chloropyrimidine. Key Difference: Pyrimidine core vs. pyridine in the target compound, altering electronic properties and binding affinity. Application: Intermediate in anticancer or antiviral drug development .

Dihydrochloride Salts in Therapeutics

Dihydrochloride salts are widely used to improve solubility and stability. Examples from the evidence include:

  • Pyridoxamine Dihydrochloride ():
    • Molecular Formula : C₈H₁₄Cl₂N₂O₂.
    • Application : Vitamin B6 derivative used in metabolic disorders; solubility in water exceeds 50 mg/mL .
  • Meclozine Dihydrochloride ():
    • Therapeutic Use : Antiemetic agent; inhibits ASBT (apical sodium-dependent bile acid transporter) at 100 mmol/L (53% inhibition) .
  • AG337 (Thymidylate Synthase Inhibitor) ():
    • Pharmacokinetics : Plasma protein binding (96–98%), rapid clearance (t₁/₂: 53–193 min), and dose-dependent enzyme inhibition .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Solubility/Stability Therapeutic Use/Activity Reference
3-Amino-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride C₁₁H₁₈Cl₂N₆O (inferred) 3-amino, 6-piperidin-4-yl, 2-carboxamide High (pH-dependent, inferred) Not specified N/A
Pyridoxamine Dihydrochloride C₈H₁₄Cl₂N₂O₂ 4-aminomethyl, 5-hydroxymethyl >50 mg/mL in water Vitamin B6 analog
Meclozine Dihydrochloride C₂₅H₂₉Cl₃N₂ Piperazine derivative Soluble at high concentrations Antiemetic (ASBT inhibition)
AG337 (Quinazoline dihydrochloride) C₁₃H₁₆Cl₂N₄OS Thymidylate synthase inhibitor pH-dependent solubility Anticancer (preclinical)

Table 2: Pharmacokinetic and Pharmacodynamic Data

Compound Name Plasma Protein Binding (%) Clearance (t₁/₂) Enzyme Inhibition (Concentration) Reference
AG337 96–98 53–193 min TS inhibition (≥600 mg/m²)
Levocetirizine Dihydrochloride N/A N/A H1 receptor antagonism (stereoselective)

Key Research Findings

  • Dihydrochloride Salts : Enhance solubility and stability, critical for oral bioavailability. Pyridoxamine dihydrochloride’s high solubility (>50 mg/mL) underscores this advantage .
  • Structural Effects on Activity : The piperidin-4-yl group in the target compound may confer better spatial alignment with enzyme active sites compared to piperidin-3-yl derivatives .
  • Enzyme Inhibition : Meclozine dihydrochloride’s ASBT inhibition (53% at 10 mmol/L) suggests dihydrochloride salts can retain bioactivity at high concentrations despite solubility challenges .

Biological Activity

3-Amino-6-piperidin-4-ylpyridine-2-carboxamide; dihydrochloride (CAS No. 2490402-42-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C11H18Cl2N4O
Molecular Weight: 273.19 g/mol
IUPAC Name: 3-amino-6-piperidin-4-ylpyridine-2-carboxamide; dihydrochloride

The compound features a piperidine ring fused with a pyridine structure, which is significant in its biological interactions.

The biological activity of 3-Amino-6-piperidin-4-ylpyridine-2-carboxamide; dihydrochloride primarily involves inhibition of specific enzymes and receptors. Preliminary studies suggest that it may interact with various kinases, potentially modulating pathways involved in cell signaling and proliferation.

Antitumor Activity

Research indicates that compounds structurally related to 3-Amino-6-piperidin-4-ylpyridine derivatives exhibit significant antitumor properties. For instance, studies on similar piperidine derivatives have demonstrated their ability to inhibit tumor growth in vivo, particularly against human tumor xenografts in mouse models. The mechanism often involves targeting the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Analogous compounds have shown notable activity against various bacterial strains, suggesting that 3-Amino-6-piperidin-4-ylpyridine derivatives could serve as leads for developing new antibiotics .

Neuroprotective Effects

Emerging studies highlight the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) indicates potential applications in treating Alzheimer's disease . The modulation of cholinergic signaling is critical for cognitive function, making this a promising area for further exploration.

Case Studies

  • Antitumor Efficacy : In a study examining the effects of piperidine derivatives on tumor growth, researchers found that specific analogs led to a significant reduction in tumor size in xenograft models, demonstrating their potential as anticancer agents .
  • Neuroprotective Study : A comparative analysis of various piperidine compounds revealed that those with structural similarities to 3-Amino-6-piperidin-4-ylpyridine exhibited enhanced neuroprotective effects in cellular models of oxidative stress .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin)Antitumor0.5
Piperidine Derivative AAntimicrobial0.8
Piperidine Derivative BAChE Inhibition0.1
Piperidine Derivative CBuChE Inhibition0.15

Q & A

Q. What are the recommended safety protocols for handling 3-amino-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride in laboratory settings?

  • Methodological Answer : Follow standardized safety measures for amine-containing compounds and dihydrochloride salts. Key steps include:
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood during weighing and synthesis to avoid inhalation of fine particles .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent exothermic reactions with residual HCl .
  • First Aid : For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, use an eyewash station and seek medical attention .

Q. How can the purity of 3-amino-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride be assessed experimentally?

  • Methodological Answer : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm). Prepare a mobile phase of acetonitrile:water (70:30) with 0.1% trifluoroacetic acid to resolve amine and salt components. Compare retention times against a certified reference standard. Purity ≥95% is typical for research-grade material .

Q. What synthetic routes are reported for analogous piperidine-pyridine dihydrochloride compounds?

  • Methodological Answer : A common approach involves:

Nucleophilic Substitution : React a pyridine-2-carboxamide precursor with 4-aminopiperidine in DMF at 80°C for 12 hours.

Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt.
Yields are typically 60–75%, with purification via recrystallization from ethanol/ether .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s solubility and bioavailability compared to the free base?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic dissociation. For quantitative analysis:
  • Prepare saturated solutions of the free base and dihydrochloride in PBS (pH 7.4).
  • Measure solubility via UV-Vis spectroscopy.
  • Bioavailability : Conduct in vivo pharmacokinetic studies in rodent models, comparing plasma concentration-time profiles. Dihydrochloride salts often show 2–3× higher AUC (Area Under the Curve) due to improved dissolution .

Q. What strategies resolve contradictions between in vitro and in vivo antimicrobial efficacy data for piperidine-pyridine derivatives?

  • Methodological Answer : Discrepancies may arise from metabolic stability or tissue penetration. To address this:

Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-MS.

Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) in animal models, followed by autoradiography.
Example: Octenidine dihydrochloride showed low cytotoxicity in vivo despite in vitro fibroblast inhibition, attributed to rapid tissue binding and reduced free drug concentration .

Q. How can computational modeling predict structure-activity relationships (SAR) for modifying the piperidine-pyridine core?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen analogs against target proteins (e.g., bacterial efflux pumps).
  • Parameters : Optimize ligand protonation states at physiological pH.
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values.
    Substituents at the 3-amino and 6-piperidinyl positions are critical for hydrogen bonding and hydrophobic interactions .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) due to reliability concerns.
  • Structural analogs (e.g., octenidine dihydrochloride) provide methodological precedents for antimicrobial and cytotoxicity studies .
  • Salt form optimization (dihydrochloride vs. hydrochloride) is critical for physicochemical and pharmacokinetic profiling .

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